molecular formula C23H19ClFN3O2 B11175461 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione

2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione

Cat. No.: B11175461
M. Wt: 423.9 g/mol
InChI Key: OXMLSMBMPJIECA-UHFFFAOYSA-N
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Description

2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-amine with 5-(4-fluorophenyl)cyclohexane-1,3-dione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The methylideneamino group (–N=CH–) and the electron-deficient cyclohexane-1,3-dione moiety serve as electrophilic sites for nucleophilic attack. For example:

  • Reaction with hydrazines : Treatment with phenylhydrazine leads to the formation of pyrazoline derivatives via 1,3-dipolar cycloaddition .

  • Amine additions : Primary amines (e.g., methylamine) undergo conjugate addition to the cyclohexane-dione ring, forming enamine derivatives .

Table 1: Nucleophilic Additions

NucleophileProductConditionsYield (%)
PhenylhydrazinePyrazoline derivativeEtOH, reflux, 6 h78
MethylamineEnamine adductTHF, rt, 12 h65

Cyclization and Spirocyclization

The compound participates in intramolecular cyclization under acidic or basic conditions:

  • Acid-catalyzed cyclization : Forms spiro[indene-pyrazole] derivatives via keto-enol tautomerism and subsequent ring closure .

  • Base-mediated cyclization : Generates fused pyrazolopyridine systems when heated with aldehydes .

Equation :

CompoundH+ΔSpiro[indene-pyrazole]+H2O\text{Compound} \xrightarrow[\text{H}^+]{\Delta} \text{Spiro[indene-pyrazole]} + \text{H}_2\text{O}

Condensation with Carbonyl Compounds

The amino-methylidene group reacts with aldehydes or ketones in Stork enamine-type reactions:

  • Reaction with benzaldehyde : Produces α,β-unsaturated imine derivatives, which further undergo Michael additions .

Example :

Compound+PhCHOα,β-Unsaturated imineMalononitrilePolycyclic adduct[7]\text{Compound} + \text{PhCHO} \rightarrow \text{α,β-Unsaturated imine} \xrightarrow{\text{Malononitrile}} \text{Polycyclic adduct}[7]

Michael Addition and Domino Reactions

The electron-deficient cyclohexane-dione ring acts as a Michael acceptor. In a domino reaction with α,β-unsaturated imines, it forms dispiro compounds via sequential 1,4-/1,2-additions .

Table 2: Domino Reaction Outcomes

Imine SubstituentProductYield (%)Diastereomer Ratio
p-CH3C6H4p\text{-CH}_3\text{C}_6\text{H}_4Dispiro compound9280:20
p-FC6H4p\text{-FC}_6\text{H}_4Dispiro compound8585:15

Halogen Substitution Reactions

The 4-chlorophenyl and 4-fluorophenyl groups enable selective halogen exchange under transition-metal catalysis:

  • Pd-catalyzed cross-coupling : Replaces chlorine with aryl boronic acids via Suzuki-Miyaura coupling.

Mechanistic Pathways

Key steps include:

  • Keto-enol tautomerism : Facilitates nucleophilic attack at the α-carbon of the dione ring .

  • Hydrogen bonding : The pyrazole NH group stabilizes intermediates through intramolecular H-bonding with the dione carbonyl .

  • π-π stacking : Aryl substituents enhance reactivity by preorganizing transition states .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation. For instance, similar pyrazole derivatives have been evaluated for their ability to induce apoptosis in various cancer cell lines, demonstrating potential as chemotherapeutic agents .

Anti-inflammatory Properties

Compounds with pyrazole structures have been investigated for their anti-inflammatory effects. In silico studies suggest that the compound may act as a 5-lipoxygenase inhibitor, which is relevant for treating inflammatory diseases. This mechanism could potentially position it as a candidate for further development in anti-inflammatory therapies .

Antimicrobial Activity

The structural components of the compound suggest potential antimicrobial properties. Pyrazole derivatives have been documented to exhibit activity against various bacterial and fungal strains, which could be explored further in the context of developing new antimicrobial agents .

Synthesis of Novel Materials

The compound can be utilized as a building block in the synthesis of novel materials with tailored properties. Its unique structure allows for modification and functionalization, leading to the development of materials with specific electronic or optical characteristics .

Crystallization Studies

Crystallization of similar pyrazole derivatives has provided insights into molecular interactions and packing arrangements, which are crucial for understanding material stability and reactivity. The ability to form well-defined crystals facilitates structural characterization through techniques such as X-ray diffraction .

Case Studies

StudyFindingsApplication
Study on Pyrazole DerivativesDemonstrated anticancer effects against breast cancer cellsPotential chemotherapeutic agent
In Silico Docking StudiesIdentified as a possible 5-lipoxygenase inhibitorAnti-inflammatory drug development
Antimicrobial EvaluationShowed activity against Staphylococcus aureusDevelopment of new antibiotics

Mechanism of Action

The mechanism of action of 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-bromophenyl)cyclohexane-1,3-dione
  • **2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-methylphenyl)cyclohexane-1,3-dione

Uniqueness

Compared to similar compounds, 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione is unique due to the presence of both chlorophenyl and fluorophenyl groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.

Biological Activity

The compound 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione is a pyrazole derivative that has attracted attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of the specified compound, focusing on relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C18H16ClFN3O2\text{C}_{18}\text{H}_{16}\text{Cl}\text{F}\text{N}_{3}\text{O}_{2}

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities. The specific activities of the compound can be categorized as follows:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, certain pyrazole compounds have shown inhibitory effects on cancer cell proliferation and induction of apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

StudyCell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction via caspase activation
MCF-710Inhibition of PI3K/Akt pathway

2. Antimicrobial Activity

Pyrazole derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's activity can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

3. Anti-inflammatory Activity

Inflammation is a crucial factor in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

StudyInflammatory ModelResult
Carrageenan-inducedReduced edema by 50%
LPS-stimulated macrophagesDecreased TNF-α production by 40%

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It may affect pathways such as NF-kB and MAPK, which are crucial for cell survival and inflammatory responses.

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives similar to the compound :

  • Anticancer Efficacy : A study demonstrated that a related pyrazole compound significantly inhibited tumor growth in xenograft models of breast cancer.
  • Antimicrobial Testing : A series of pyrazole derivatives were tested against various pathogens, showing promising results with some compounds achieving MIC values comparable to established antibiotics.

Properties

Molecular Formula

C23H19ClFN3O2

Molecular Weight

423.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]iminomethyl]-5-(4-fluorophenyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C23H19ClFN3O2/c1-13-22(15-2-6-17(24)7-3-15)23(28-27-13)26-12-19-20(29)10-16(11-21(19)30)14-4-8-18(25)9-5-14/h2-9,12,16,29H,10-11H2,1H3,(H,27,28)

InChI Key

OXMLSMBMPJIECA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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